molecular formula C9H7F3O3 B1599528 (R)-(3-trifluoromethyl)mandelic acid CAS No. 51359-73-0

(R)-(3-trifluoromethyl)mandelic acid

Cat. No.: B1599528
CAS No.: 51359-73-0
M. Wt: 220.14 g/mol
InChI Key: WECBNRQPNXNRSJ-SSDOTTSWSA-N
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Description

®-(3-Trifluoromethyl)mandelic acid is a chiral molecule with significant importance in the pharmaceutical and chemical industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(3-trifluoromethyl)mandelic acid can be achieved through various methods. One common approach involves the asymmetric reduction of benzoylformic acid derivatives using chiral catalysts. Another method includes the biocatalytic conversion of mandelonitrile derivatives using nitrilase enzymes, which offers high enantioselectivity and yield .

Industrial Production Methods: Industrial production of ®-(3-trifluoromethyl)mandelic acid often employs biocatalytic processes due to their environmental friendliness and efficiency. These methods typically involve the use of genetically engineered microorganisms that express specific enzymes capable of converting precursor compounds into the desired product .

Chemical Reactions Analysis

Types of Reactions: ®-(3-Trifluoromethyl)mandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives .

Scientific Research Applications

®-(3-Trifluoromethyl)mandelic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(3-trifluoromethyl)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to improved efficacy in its applications. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Uniqueness: ®-(3-Trifluoromethyl)mandelic acid is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals .

Properties

IUPAC Name

(2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECBNRQPNXNRSJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428249
Record name (R)-(3-trifluoromethyl)mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51359-73-0
Record name (R)-(3-trifluoromethyl)mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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